Mepaot
Description
Mepaot (referred to in literature as this compound, [1'-(1'-methyl-4'-thiopiperidine)-acetic acid1]-oxytocin) is a synthetic oxytocin antagonist developed to investigate structural determinants of antioxytocic activity. It is a derivative of [1-deamino]-oxytocin (dOT), modified to enhance antagonistic potency against oxytocin receptors. This compound was synthesized using a combination of solid-phase peptide synthesis and solution-phase coupling, a method optimized for introducing sterically constrained substituents . Its primary pharmacological role is to inhibit oxytocin-induced uterine contractions, making it a candidate for studying preterm labor mechanisms.
Properties
CAS No. |
113789-44-9 |
|---|---|
Molecular Formula |
C48H74N12O12S2 |
Molecular Weight |
1075.3 g/mol |
IUPAC Name |
(2S)-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]-1-[(10R,13S,16S,22S)-13-(2-amino-2-oxoethyl)-16-(3-amino-3-oxopropyl)-19-[(2S)-butan-2-yl]-22-[(4-hydroxyphenyl)methyl]-3-methyl-12,15,18,21,24-pentaoxo-7,8-dithia-3,11,14,17,20,23-hexazaspiro[5.19]pentacosane-10-carbonyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C48H74N12O12S2/c1-6-27(4)40-46(71)54-30(13-14-36(49)62)42(67)55-33(22-37(50)63)43(68)57-34(47(72)60-17-7-8-35(60)45(70)56-31(20-26(2)3)41(66)52-24-38(51)64)25-73-74-48(15-18-59(5)19-16-48)23-39(65)53-32(44(69)58-40)21-28-9-11-29(61)12-10-28/h9-12,26-27,30-35,40,61H,6-8,13-25H2,1-5H3,(H2,49,62)(H2,50,63)(H2,51,64)(H,52,66)(H,53,65)(H,54,71)(H,55,67)(H,56,70)(H,57,68)(H,58,69)/t27-,30-,31-,32-,33-,34-,35-,40?/m0/s1 |
InChI Key |
KCJUGLUYVHOSJK-DCFRFDPNSA-N |
SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSC2(CCN(CC2)C)CC(=O)NC(C(=O)N1)CC3=CC=C(C=C3)O)C(=O)N4CCCC4C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |
Isomeric SMILES |
CC[C@H](C)C1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC2(CCN(CC2)C)CC(=O)N[C@H](C(=O)N1)CC3=CC=C(C=C3)O)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSC2(CCN(CC2)C)CC(=O)NC(C(=O)N1)CC3=CC=C(C=C3)O)C(=O)N4CCCC4C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |
Synonyms |
1'-(1'-methyl-4'-thiopiperidine)acetic acid oxytocin MePAOT oxytocin, 1'-(1'-methyl-4'-thiopiperidine)acetic acid- |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues
Mepaot belongs to a class of dOT analogues with β,β-disubstituted side chains. Two key analogues are compared here:
Structural Insights :
- This compound features a thiopiperidine ring, introducing conformational rigidity and enhanced lipophilicity compared to the parent dOT structure.
- MeCAOT substitutes a thiomethylcyclohexane group, which provides steric bulk but less nitrogen-based polarity than this compound’s thiopiperidine .
Functional Comparisons
Antagonistic Potency
- MeCAOT demonstrates a pA2 value of 7.3 , indicating moderate antagonistic efficacy against oxytocin in vitro. This metric reflects its ability to shift oxytocin dose-response curves competitively .
Pharmacokinetic Considerations
- Neither compound’s bioavailability, metabolism, or tissue penetration is described in the provided evidence. However, structural differences imply divergent solubility and membrane permeability:
- This compound’s thiopiperidine may enhance blood-brain barrier penetration compared to MeCAOT’s cyclohexane group.
- Both compounds likely face challenges in oral bioavailability due to peptide backbone instability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
